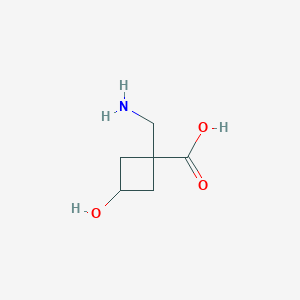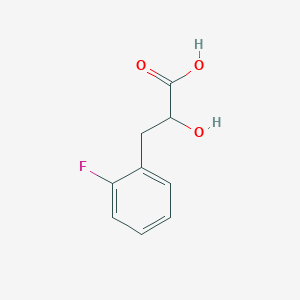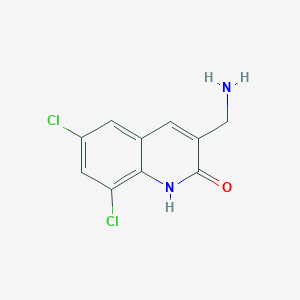
3-(Aminomethyl)-6,8-dichloro-1,2-dihydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-6,8-dichloro-1,2-dihydroquinolin-2-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of an aminomethyl group at the 3-position and two chlorine atoms at the 6 and 8 positions on the quinoline ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-6,8-dichloro-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Chlorination: The quinoline derivative undergoes chlorination to introduce chlorine atoms at the 6 and 8 positions.
Aminomethylation: The chlorinated quinoline is then subjected to aminomethylation, where an aminomethyl group is introduced at the 3-position.
Cyclization: The final step involves cyclization to form the dihydroquinolin-2-one structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-6,8-dichloro-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The chlorine atoms at the 6 and 8 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-6,8-dichloro-1,2-dihydroquinolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-6,8-dichloro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes. The chlorine atoms may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound of the quinoline family, used in various chemical syntheses.
6,8-Dichloroquinoline: A simpler derivative with chlorine atoms at the 6 and 8 positions but lacking the aminomethyl group.
Uniqueness
3-(Aminomethyl)-6,8-dichloro-1,2-dihydroquinolin-2-one is unique due to the presence of both the aminomethyl group and the chlorine atoms, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets and makes the compound a valuable tool in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C10H8Cl2N2O |
|---|---|
Molekulargewicht |
243.09 g/mol |
IUPAC-Name |
3-(aminomethyl)-6,8-dichloro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8Cl2N2O/c11-7-2-5-1-6(4-13)10(15)14-9(5)8(12)3-7/h1-3H,4,13H2,(H,14,15) |
InChI-Schlüssel |
BOFUJQNGZVQBKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=O)NC2=C(C=C1Cl)Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4-(Bromomethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13226666.png)
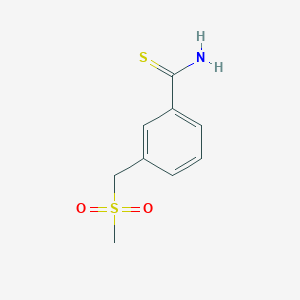
![Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13226689.png)
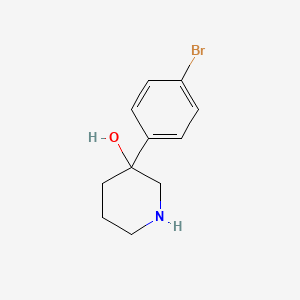
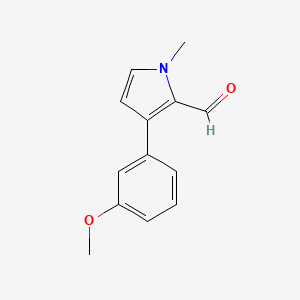
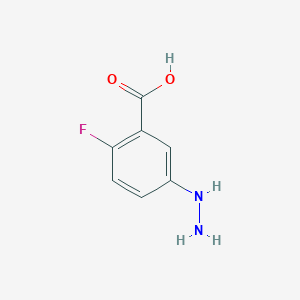
![2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13226707.png)

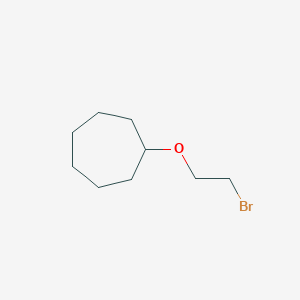
![1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13226722.png)
![N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13226724.png)

